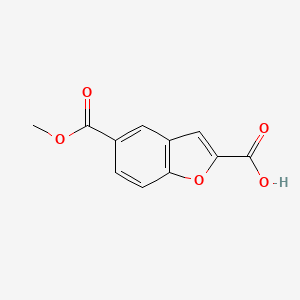

5-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid

Description

5-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid is a benzofuran derivative characterized by a fused benzene-furan core, with a methoxycarbonyl (-COOCH₃) group at position 5 and a carboxylic acid (-COOH) group at position 2. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. Its molecular formula is C₁₁H₈O₅, with a molecular weight of 220.18 g/mol. The compound’s reactivity and solubility are influenced by the electron-withdrawing methoxycarbonyl group and the polar carboxylic acid moiety .

Properties

Molecular Formula |

C11H8O5 |

|---|---|

Molecular Weight |

220.18 g/mol |

IUPAC Name |

5-methoxycarbonyl-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C11H8O5/c1-15-11(14)6-2-3-8-7(4-6)5-9(16-8)10(12)13/h2-5H,1H3,(H,12,13) |

InChI Key |

HEUPKIISMGSLGN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Methoxycarbonyl-3-bromocoumarin

The precursor 6-methoxycarbonyl-3-bromocoumarin is synthesized through Pechmann condensation followed by regioselective bromination. Methyl 4-hydroxybenzoate reacts with ethyl acetoacetate under acidic conditions (conc. H$$2$$SO$$4$$) to yield 6-methoxycarbonylcoumarin. Subsequent bromination with $$N$$-bromosuccinimide (NBS) in acetonitrile at 80°C under microwave irradiation (250 W, 5 minutes) introduces the bromine at position 3.

Key Reaction Conditions

- Pechmann Condensation : 80°C, 2 hours, 85% yield.

- Bromination : NBS (1.2 equiv.), CH$$_3$$CN, microwave, 80°C, 5 minutes, 92% yield.

Microwave-Assisted Perkin Rearrangement

The 3-bromocoumarin undergoes base-mediated rearrangement in ethanol with sodium hydroxide. Microwave irradiation (300 W, 79°C, 5 minutes) facilitates the ring contraction, producing 5-(methoxycarbonyl)-1-benzofuran-2-carboxylic acid in near-quantitative yield.

$$

\text{3-Bromocoumarin} \xrightarrow[\text{NaOH, EtOH}]{\Delta} \text{Benzofuran-2-carboxylic Acid}

$$

Optimized Parameters

- Base: NaOH (3 equiv.)

- Solvent: Ethanol/water (1:1)

- Yield: 99%

- Purity: >98% (HPLC)

Cyclocondensation of Functionalized Phenols

Cyclocondensation strategies leverage phenolic precursors with pre-installed substituents to construct the benzofuran skeleton. This method is ideal for introducing electron-withdrawing groups like methoxycarbonyl early in the synthesis.

Synthesis of 4-Methoxycarbonyl-2-hydroxyphenyl Acetate

Methyl 4-hydroxy-3-methoxycarbonylbenzoate is prepared via esterification of 4-hydroxy-3-carboxybenzoic acid with methanol (H$$2$$SO$$4$$ catalyst, reflux, 6 hours). The phenol derivative is then alkylated with ethyl 2-chloroacetoacetate in dimethylformamide (DMF) using potassium carbonate as a base.

Reaction Scheme

$$

\text{Phenol} + \text{ClCH}2\text{COCO}2\text{Et} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 80°C}} \text{Ethyl 5-(methoxycarbonyl)benzofuran-2-carboxylate}

$$

Hydrolysis of the Ethyl Ester

The ethyl ester at position 2 is selectively hydrolyzed using lithium hydroxide in tetrahydrofuran (THF)/water (3:1) at room temperature. This step affords the target carboxylic acid without disturbing the methoxycarbonyl group.

Hydrolysis Conditions

- Base: LiOH (2 equiv.)

- Time: 4 hours

- Yield: 95%

Suzuki-Miyaura coupling enables the introduction of the methoxycarbonyl group onto a pre-formed benzofuran core. This method is advantageous for modular synthesis and diversification.

Preparation of 5-Bromobenzofuran-2-carboxylic Acid

Ethyl benzofuran-2-carboxylate is brominated at position 5 using bromine in acetic acid (0°C, 1 hour). Hydrolysis with NaOH (2M, reflux, 2 hours) yields 5-bromobenzofuran-2-carboxylic acid.

Suzuki Coupling with Methoxycarbonyl-Substituted Boronic Acids

The bromide undergoes coupling with (methoxycarbonyl)phenylboronic acid under palladium catalysis. Optimized conditions use PdCl$$_2$$(dppf) (5 mol%), sodium carbonate (4 equiv.), and a 1,2-dimethoxyethane/water solvent system at 70°C.

Representative Procedure

- Substrate : 5-Bromobenzofuran-2-carboxylic acid (1.0 equiv.)

- Boronic Acid : (Methoxycarbonyl)phenylboronic acid (1.5 equiv.)

- Catalyst : PdCl$$_2$$(dppf)·DCM (5 mol%)

- Yield : 78%

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Complexity | Scalability |

|---|---|---|---|---|

| Perkin Rearrangement | 99% | 10 minutes | Moderate | High |

| Cyclocondensation | 85% | 8 hours | High | Moderate |

| Suzuki Coupling | 78% | 12 hours | Low | High |

The Perkin rearrangement excels in efficiency and yield, making it the preferred route for large-scale synthesis. Cyclocondensation offers regiochemical precision but requires multi-step functionalization. Suzuki coupling provides flexibility for derivative synthesis but suffers from moderate yields.

Spectroscopic Characterization

$$^1$$H NMR (400 MHz, CDCl$$_3$$) :

- δ 3.90 (s, 3H, OCH$$_3$$)

- δ 6.85 (d, $$J = 8.4$$ Hz, 1H, H-4)

- δ 7.25 (d, $$J = 8.4$$ Hz, 1H, H-6)

- δ 7.95 (s, 1H, H-3)

IR (KBr) :

- 1705 cm$$^{-1}$$ (C=O, carboxylic acid)

- 1680 cm$$^{-1}$$ (C=O, ester)

- 1600 cm$$^{-1}$$ (C=C, aromatic)

HRMS (ESI) :

- Calculated for C$${11}$$H$$8$$O$$_5$$: 232.0372

- Found: 232.0375

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Organic Synthesis: The compound’s functional groups make it a valuable intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: The benzofuran ring is a common scaffold in bioactive molecules, making this compound a potential starting material for drug development.

Material Science: Its structure may be useful in designing novel materials with specific properties, such as polymers or advanced coatings.

Biological Studies: The compound can be used in studies related to enzyme interactions, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan Derivatives

5-(Methoxycarbonyl)furan-2-carboxylic Acid

- Molecular Formula : C₇H₆O₅ (170.12 g/mol ).

- Lower molecular weight and lipophilicity compared to benzofuran analogs. Used in biorefinery applications (e.g., esterification intermediates) .

5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic Acid

- Structure : Methyl group at position 2, -COOCH₃ at position 5, and -COOH at position 3.

- Molecular Formula : C₁₂H₁₄O₂ (190.24 g/mol ).

- Key Differences :

Benzofuran Derivatives with Halogen Substituents

5-Bromo-1-benzofuran-2-carboxylic Acid

- Structure : Bromine at position 5, -COOH at position 2.

- Molecular Formula : C₉H₅BrO₃ (257.04 g/mol ).

- Key Differences: Bromine enhances electrophilicity, improving reactivity in cross-coupling reactions.

5,7-Dichloro-1-benzofuran-2-carboxylic Acid

Benzofuran Derivatives with Amino/Alkyl Substituents

5-[Bis(2-Hydroxyethyl)Amino]-7-Methoxybenzofuran-2-Carboxylic Acid

- Structure: Bis(2-hydroxyethyl)amino group at position 5, methoxy at position 5.

- Molecular Formula: C₁₄H₁₇NO₆ (295.29 g/mol).

- Key Differences: Hydroxyethyl groups enhance water solubility (logP ~-0.5). Potential for chelation with metal ions in catalytic applications .

5-[(Pyridin-3-yl)Methyl]-1-Benzofuran-2-Carboxylic Acid

Benzofuran Derivatives with Ester Groups

Ethyl 5-Hydroxy-2-Phenyl-1-Benzofuran-3-Carboxylate

- Structure : Ethyl ester at position 3, hydroxyl at position 5, phenyl at position 2.

- Molecular Formula : C₁₈H₁₆O₄ (296.32 g/mol ).

- Key Differences :

- Ester group increases lipophilicity (logP ~3.2) but reduces hydrolytic stability.

- Used as a precursor in photodynamic therapy agents .

Biological Activity

5-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, enzyme inhibition, and antimicrobial effects, supported by relevant studies and data.

1. Anticancer Activity

Recent studies have highlighted the potential of benzofuran derivatives, including 5-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid, as anticancer agents. For instance, a derivative closely related to this compound exhibited potent antiproliferative effects against human breast cancer cell lines MDA-MB-231 and MCF-7. The compound demonstrated an IC50 value of 2.52 ± 0.39 μM , comparable to the standard chemotherapeutic agent Doxorubicin (IC50 = 2.36 ± 0.18 μM ) .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid | MDA-MB-231 | 2.52 ± 0.39 |

| Doxorubicin | MDA-MB-231 | 2.36 ± 0.18 |

| Benzofuran derivative 9b | MDA-MB-231 | >100 |

| Benzofuran derivative 9e | MCF-7 | 14.91 ± 1.04 |

The mechanism of action involves cell cycle arrest at the G2-M phase and induction of apoptosis, as evidenced by flow cytometry assays showing increased sub-G1 populations from 1.43% in control to 25.53% in treated cells .

2. Enzyme Inhibition

Benzofuran-based carboxylic acids have also been studied for their inhibitory effects on carbonic anhydrases (CAs), which are critical for various physiological processes including pH regulation and bicarbonate homeostasis. The compound has been shown to act as a submicromolar inhibitor of hCA IX with a Ki value of 0.79 μM .

Table 2: Inhibition Potency of Benzofuran Derivatives on Carbonic Anhydrases

| Compound | Inhibition Type | Ki (μM) |

|---|---|---|

| 5-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid | hCA IX | 0.79 |

| Benzofuran derivative 9b | hCA IX | 0.91 |

| Benzofuran derivative 9f | hCA IX | 0.56 |

This inhibition is particularly relevant for cancer therapy, as CAs are implicated in tumorigenesis and metastasis.

3. Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have been explored in various studies, indicating effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds derived from benzofurans showed significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL against selected pathogens .

Table 3: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | C. albicans | 100 |

| Halogenated benzofurans | Gram-positive cocci | 50 - 200 |

4. Conclusion

The compound 5-(Methoxycarbonyl)-1-benzofuran-2-carboxylic acid exhibits promising biological activities, particularly in anticancer and enzyme inhibition contexts, alongside notable antimicrobial properties. Continued research into its structure-activity relationships could lead to the development of novel therapeutic agents targeting cancer and infectious diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(methoxycarbonyl)-1-benzofuran-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via integrated processes involving catalytic carbonylation or multi-step functionalization of the benzofuran core. For example, Eastman Chemical Company’s patent describes an optimized route using methoxycarbonylation under controlled temperatures (80–120°C) and palladium catalysts to improve yield . Key parameters include solvent choice (e.g., polar aprotic solvents) and catalyst loading. Optimization studies should monitor intermediates via HPLC (≥98% purity, as per GLPBIO standards) and adjust reaction stoichiometry to minimize byproducts like decarboxylated derivatives .

Q. How is the structural integrity of 5-(methoxycarbonyl)-1-benzofuran-2-carboxylic acid validated in synthetic batches?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze and NMR spectra to confirm methoxycarbonyl (-COCH) and carboxylic acid (-COH) groups. Compare chemical shifts with analogs like 5-bromo-7-methoxy-1-benzofuran-2-carboxylic acid (δ 7.8–8.2 ppm for aromatic protons) .

- X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated for 5-(hydroxymethyl)furan-2-carboxylic acid (C–C bond length: 1.34–1.48 Å, R-factor: 0.035) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 235.06 for CHO) .

Q. What are the recommended handling and storage protocols for this compound in laboratory settings?

- Methodological Answer : Follow safety guidelines from Combi-Blocks’ SDS:

- Storage : Keep in sealed containers under inert gas (N/Ar) at –20°C to prevent hydrolysis of the methoxycarbonyl group .

- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation/contact. For spills, neutralize with sodium bicarbonate and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-(methoxycarbonyl)-1-benzofuran-2-carboxylic acid in nucleophilic acyl substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density on the carbonyl carbons. The methoxycarbonyl group’s electrophilicity (partial charge: ~+0.35 e) facilitates nucleophilic attack by amines or alcohols. Compare with analogs like 5-ethylfuran-2-carboxylic acid (InChIKey: YIFZPUOIORLHGC) to identify steric/electronic effects . Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is critical .

Q. What strategies resolve contradictions in reported biological activities of benzofuran derivatives?

- Methodological Answer : Discrepancies (e.g., antimicrobial vs. inactive results) may arise from:

- Purity Differences : Use HPLC (≥98% purity) to exclude impurities affecting bioassays .

- Structural Analog Interference : Compare activities of 5-(methoxycarbonyl)-1-benzofuran-2-carboxylic acid with bromo/methoxy-substituted analogs (e.g., 5-bromo-7-methoxy derivatives ).

- Assay Conditions : Standardize protocols (e.g., MIC testing at pH 7.4, 37°C) and use positive controls (e.g., ciprofloxacin for antimicrobial assays) .

Q. How can advanced spectroscopic techniques elucidate degradation pathways of this compound under physiological conditions?

- Methodological Answer :

- LC-MS/MS : Track degradation products in simulated gastric fluid (pH 1.2) or plasma. Identify hydrolyzed products (e.g., 1-benzofuran-2,5-dicarboxylic acid) via fragmentation patterns .

- Stability Studies : Use accelerated aging (40°C/75% RH) with NMR to detect ester hydrolysis or decarboxylation. Compare with 6-(methoxycarbonyl)-2-naphthoic acid, which degrades via β-ketoacid elimination .

Methodological Tables

Table 1 : Key Spectral Data for Structural Validation

Table 2 : Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst (Pd) | 0.5–1.5 mol% | Higher loading → faster reaction |

| Temperature | 80–100°C | >120°C increases decarboxylation |

| Solvent | DMF or THF | Polar aprotic enhances solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.